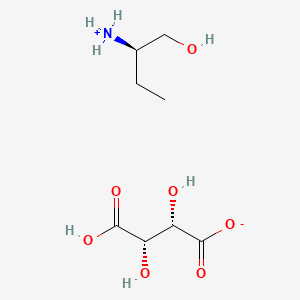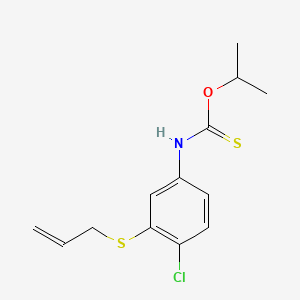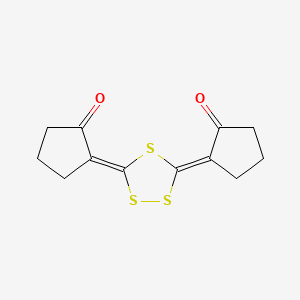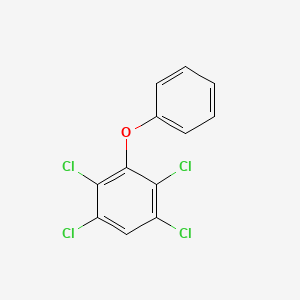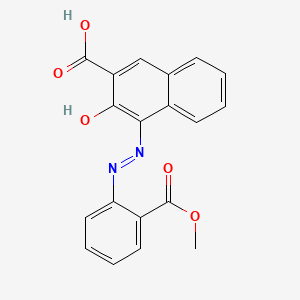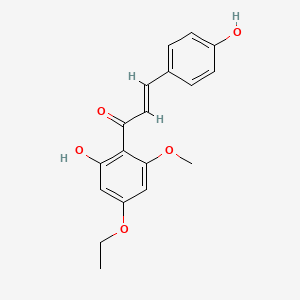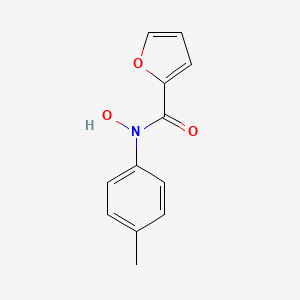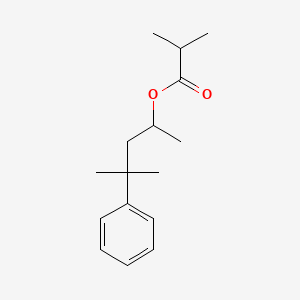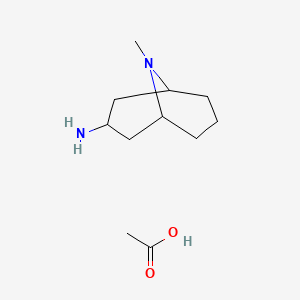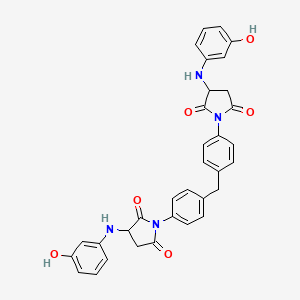
2,5-Pyrrolidinedione, 1,1'-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrrolidinedione core linked to phenylene groups and hydroxyphenylamino substituents. Its molecular formula is C33H28N4O6, and it has a molecular weight of 576.61 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxyaniline with methylenedi-4,1-phenylene bis(maleimide) under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound can undergo redox reactions, modulating cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bismaleimide S
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
Uniqueness
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- is unique due to its combination of pyrrolidinedione and hydroxyphenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
73384-87-9 |
|---|---|
Formule moléculaire |
C33H28N4O6 |
Poids moléculaire |
576.6 g/mol |
Nom IUPAC |
3-(3-hydroxyanilino)-1-[4-[[4-[3-(3-hydroxyanilino)-2,5-dioxopyrrolidin-1-yl]phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C33H28N4O6/c38-26-5-1-3-22(16-26)34-28-18-30(40)36(32(28)42)24-11-7-20(8-12-24)15-21-9-13-25(14-10-21)37-31(41)19-29(33(37)43)35-23-4-2-6-27(39)17-23/h1-14,16-17,28-29,34-35,38-39H,15,18-19H2 |
Clé InChI |
BCDLSARRVYUCQV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5=CC(=CC=C5)O)NC6=CC(=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



